![molecular formula C9H10O4 B14617932 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- CAS No. 57257-48-4](/img/structure/B14617932.png)
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- is a heterocyclic compound that features a fused ring system containing both furan and pyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of ammonium acetate as a catalyst in a formal oxa-[3 + 3] cycloaddition reaction. This process includes the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in acetic acid . The reaction proceeds through a Knoevenagel condensation followed by a 6π-electrocyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and solvent-free environments to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism by which 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2H-Furo[3,2-b]pyran-2-one: This compound shares a similar fused ring system but differs in the position of the oxygen atoms and the presence of additional functional groups.
3,4-Dihydro-2H-pyran: Another related compound, which is a simpler structure with a single pyran ring.
Uniqueness
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- is unique due to its specific fused ring system and the presence of two methyl groups at positions 2 and 7. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57257-48-4 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2,7-dimethyl-3,7-dihydro-2H-furo[3,4-b]pyran-4,5-dione |
InChI |
InChI=1S/C9H10O4/c1-4-3-6(10)7-8(12-4)5(2)13-9(7)11/h4-5H,3H2,1-2H3 |
Clave InChI |
PMZNHQSIFXPBPB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(O1)C(OC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


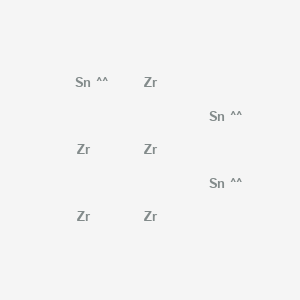

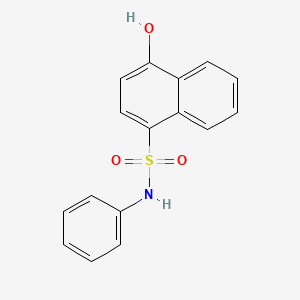
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
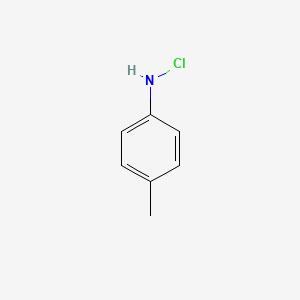
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)


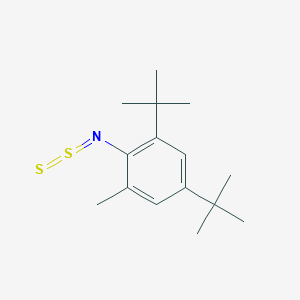
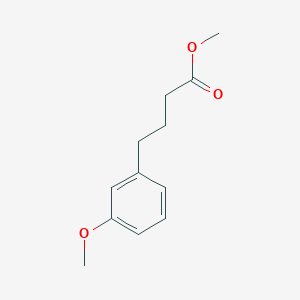
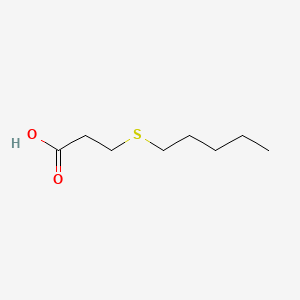

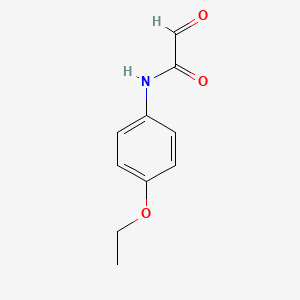
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
